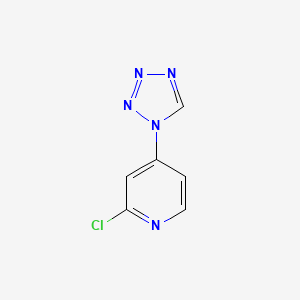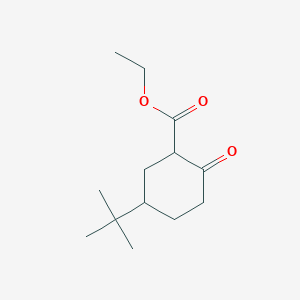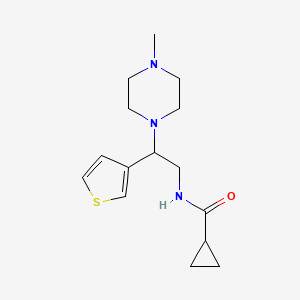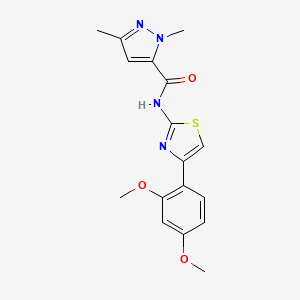
2-chloro-4-(1H-tetrazol-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-4-(1H-tetrazol-5-yl)pyridine is a chemical compound with the CAS Number: 1196152-14-3 . It has a molecular weight of 181.58 .
Molecular Structure Analysis
The InChI code for 2-chloro-4-(1H-tetrazol-5-yl)pyridine is 1S/C6H4ClN5/c7-5-3-4(1-2-8-5)6-9-11-12-10-6/h1-3H, (H,9,10,11,12) . This provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis
2-chloro-4-(1H-tetrazol-5-yl)pyridine is a solid compound with a molecular weight of 181.58 .科学的研究の応用
Spin-Transitions in Iron(II) Complexes
The research by Pritchard et al. (2009) presents a study on the thermal and light-induced spin-transitions in iron(II) complexes of 2,6-bis(4-halopyrazolyl)pyridines, which are closely related to 2-chloro-4-(1H-tetrazol-1-yl)pyridine. The study demonstrates the influence of polymorphism on spin-crossover compounds, exhibiting abrupt spin-transitions and gradual thermal spin-crossovers at low temperatures. These transitions suggest potential applications in developing temperature-sensitive materials or devices for magnetic storage and sensing applications. Read more.
Non-Covalent Interaction Studies
The research by Zhang et al. (2018) focuses on the synthesis and characterization of compounds based on non-covalent interactions involving a structure similar to this compound. This study explores the structural dynamics through hydrogen bonds, van der Waals interactions, and other non-covalent interactions, highlighting the significance of these interactions in molecular design and development of materials with specific properties. Read more.
Coordination Chemistry
The study by Bond et al. (2012) examines the coordination reactions of isomeric pyridyl-tetrazole ligands with metals such as copper(II), cobalt(II), and iron(II), revealing the formation of complexes with unique structural and magnetic properties. This research underscores the role of this compound analogs in forming metal complexes that can be applied in catalysis, magnetic materials, and as building blocks in supramolecular chemistry. Read more.
Hydrogen Bonding Networks
Research by Rizk et al. (2005) on regioisomers of (pyrid-2-yl)tetrazole, which closely resemble this compound, discusses the formation of two-dimensional hydrogen bonding networks. These findings provide insights into how such structures can be utilized in designing crystalline materials with desired porosity and stability, potentially applicable in gas storage and separation technologies. Read more.
Luminescent Lanthanide Compounds
The synthesis and coordination chemistry of ligands related to this compound have been explored by Halcrow (2005), highlighting their application in creating luminescent lanthanide compounds for biological sensing. These complexes exhibit unusual thermal and photochemical spin-state transitions, indicating their potential in developing new materials for bioimaging and sensors. Read more.
特性
IUPAC Name |
2-chloro-4-(tetrazol-1-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN5/c7-6-3-5(1-2-8-6)12-4-9-10-11-12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBFXHVFXKMANR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N2C=NN=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2684877.png)


![N-cyclopropyl-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2684881.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxy-2,2-dimethylpropanamide](/img/structure/B2684884.png)

![7-(4-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide](/img/structure/B2684888.png)

![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide](/img/structure/B2684890.png)
![3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride](/img/structure/B2684891.png)


![2-Chloro-N-[1-(1-methylpyrazol-4-yl)ethyl]acetamide](/img/structure/B2684895.png)
